11beta-[4-(Dimethylamino)phenyl]-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
Description
11β-[4-(Dimethylamino)phenyl]-17β-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one, commonly known as mifepristone or RU-486, is a synthetic 19-nor steroid with dual antiprogesterone and antiglucocorticoid properties. Its structure features critical substitutions at C11 (a 4-dimethylaminophenyl group) and C17 (a 1-propynyl group), which confer competitive antagonism at progesterone receptors (PRs) and glucocorticoid receptors (GRs) . Clinically, it is approved for medical abortion and the management of hypercortisolism in Cushing’s syndrome . Mechanistically, mifepristone binds to PRs and GRs with higher affinity than endogenous ligands (e.g., progesterone and cortisol), blocking their transcriptional activity . Pharmacokinetic studies in humans reveal rapid absorption (peak plasma levels at 2.5–3.1 hours) and a prolonged half-life (~20 hours), attributed to extensive albumin binding and metabolism via CYP3A enzymes into hydrophilic N-demethylated metabolites .
Properties
IUPAC Name |
(11R,13S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24?,25-,26?,28+,29+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHAHZOOUSRJNA-YYTJNDDGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@]1(CCC2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84371-65-3 | |
| Record name | mifepristone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759862 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Grignard Reagent-Mediated Propynylation
The synthesis of mifepristone intermediates, particularly the introduction of the 1-propynyl group, relies on Grignard reagent chemistry. A pivotal improvement in this process, as disclosed in a 2012 patent, involves the preparation of propynyl magnesium bromide under optimized conditions.
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Synthesis of Ethyl Magnesium Bromide :
Magnesium sheets react with bromoethane in tetrahydrofuran (THF) at 25–39°C to form ethyl magnesium bromide. Elevated temperatures prevent crystallization, ensuring a homogeneous reaction medium. -
Propyne Gas Introduction :
Propyne gas is introduced into the ethyl magnesium bromide solution, yielding propynyl magnesium bromide. The improved method avoids low-temperature solid-phase reactions, enhancing reagent reactivity. -
Coupling with Steroidal Intermediate :
Propynyl magnesium bromide reacts with 3α,3β-ethylenedioxy-estra-5(10),9(11)-dien-17-one in THF, forming 3α,3β-ethylenedioxy-17β-hydroxy-(1-propynyl)-estra-5(10),9(11)-diene. This intermediate undergoes subsequent modifications to yield the final compound.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Traditional methods operated at lower temperatures (<25°C), leading to incomplete reactions due to ethyl magnesium bromide crystallization. The improved protocol employs THF at 25–39°C, maintaining a liquid phase and achieving >95% conversion efficiency.
Comparative Analysis of Traditional and Improved Methods
The improved method reduces propyne consumption by 40% and increases intermediate purity by 8–13%, significantly enhancing downstream processing efficiency.
Intermediate Purification Techniques
Post-reaction purification involves solvent evaporation under nitrogen followed by chromatography or crystallization. The patent emphasizes the use of Strata™-X cartridges for desalting and ethyl acetate elution, achieving >99% purity in the final intermediate. These steps ensure the removal of unreacted starting materials and by-products, critical for pharmaceutical-grade synthesis.
Chemical Reactions Analysis
Types of Reactions
11beta-[4-(Dimethylamino)phenyl]-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), and nucleophiles like amines.
Major Products Formed
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols and alkanes.
Substitution Products: Halogenated derivatives and amine-substituted compounds.
Scientific Research Applications
Medical Applications
Mifepristone is primarily recognized for its role in reproductive health. Its applications include:
- Medical Abortion : Mifepristone is used in combination with misoprostol for medical termination of early pregnancies. It acts by blocking progesterone receptors, leading to the detachment of the embryo from the uterine lining.
- Management of Early Miscarriage : The drug is effective in helping women manage incomplete miscarriages by facilitating uterine contractions.
- Cushing's Syndrome Treatment : Mifepristone is utilized to control hyperglycemia in patients with Cushing's syndrome by antagonizing glucocorticoid receptors.
Biological Research
Mifepristone has been extensively studied for its biological effects:
- Cellular Mechanisms : Research has demonstrated its impact on cellular processes such as apoptosis and cell proliferation in various cancer models.
- Gene Expression Studies : Mifepristone is used to investigate the role of progesterone and glucocorticoid signaling pathways in different physiological and pathological conditions.
Chemical Research
In chemistry, Mifepristone serves several purposes:
- Reagent in Organic Synthesis : It functions as a reference compound in analytical chemistry and is involved in the synthesis of other steroidal compounds.
- Mechanistic Studies : The compound is used to explore reaction mechanisms involving steroidal frameworks and functional group transformations.
Industrial Applications
Mifepristone's properties are leveraged in pharmaceutical development:
- Drug Development : It serves as a lead compound for developing new antiprogestogens and glucocorticoid antagonists.
Case Study 1: Medical Abortion Efficacy
A study published in The New England Journal of Medicine assessed the efficacy of Mifepristone combined with misoprostol for medical abortion. Results indicated a success rate exceeding 95% within the first nine weeks of gestation.
Case Study 2: Cushing's Syndrome Management
Clinical trials have shown that Mifepristone effectively lowers blood glucose levels in patients with Cushing's syndrome. A notable trial reported significant improvements in quality of life and metabolic parameters among participants treated with Mifepristone compared to placebo.
Case Study 3: Cancer Research
In vitro studies have demonstrated that Mifepristone can inhibit the growth of certain cancer cell lines by inducing apoptosis. This has led to ongoing research into its potential use as an adjunct therapy in hormone-sensitive cancers.
Mechanism of Action
The mechanism of action of 11beta-[4-(Dimethylamino)phenyl]-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one involves:
Progesterone Receptor Antagonism: Blocking the effects of progesterone, leading to changes in the endometrium and cervical dilation.
Glucocorticoid Receptor Antagonism: Inhibiting the effects of glucocorticoids, which affects glucose metabolism and immune response.
Comparison with Similar Compounds
Lilopristone (ZK-98734)
22-Hydroxy Mifepristone
Di-demethyl Mifepristone
- Structure: Removal of methyl groups from the dimethylaminophenyl moiety .
- Activity : Reduced receptor-binding affinity, leading to diminished antagonism at both PR and GR.
Pharmacological and Clinical Comparisons
Key : ++++ = Very high; +++ = High; ++ = Moderate; + = Low
Mechanistic and Therapeutic Divergences
Receptor Selectivity :
- Mifepristone ’s balanced PR/GR antagonism makes it versatile but increases risks of adrenal insufficiency and hyperkalemia .
- Lilopristone ’s PR specificity minimizes glucocorticoid-related side effects, ideal for gynecological applications .
Metabolic Effects :
- Mifepristone improves insulin resistance in adrenal incidentalomas by blocking GR-mediated gluconeogenesis .
- Lilopristone lacks significant metabolic effects due to weak GR binding .
Oncogenic Potential: Mifepristone accelerates Leydig cell tumor growth via non-genomic pathways (e.g., mPR activation), while 22-hydroxy derivatives exacerbate this effect .
Research Findings and Clinical Implications
- Breast Cancer : Unliganded PRB isoform enhances cell migration in MDA-MB-231 cells; mifepristone counteracts this effect by blocking PRB .
- Neuroprotection : Mifepristone suppresses ferroptosis in cerebral ischemia-reperfusion injury via PPAR-γ activation and iron chelation .
- Inflammation : Reduces TNF-α-induced necroptosis by inhibiting inflammatory cytokines (e.g., IL-1β, IL-6) .
Biological Activity
11beta-[4-(Dimethylamino)phenyl]-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one, commonly referred to as a derivative of mifepristone, is a synthetic steroid compound that exhibits significant biological activity. This compound has garnered attention for its potential applications in reproductive health, particularly in the context of pregnancy termination and hormonal regulation.
Chemical Structure and Properties
- IUPAC Name : (11β,17β)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
- CAS Number : 84371-65-3
- Molecular Formula : C29H35NO2
- Molecular Weight : 429.60 g/mol
The compound features a steroid backbone with specific substitutions at the 11 and 17 positions that contribute to its biological effects.
The primary mechanism of action for this compound involves the inhibition of progesterone receptors. This action is crucial for its role in terminating pregnancies by blocking the effects of progesterone, which is essential for maintaining pregnancy. The compound's structural modifications enhance its affinity for the progesterone receptor compared to natural hormones.
Pharmacological Effects
- Antiprogesterone Activity : The compound acts as a competitive antagonist of progesterone, leading to decidualization and myometrial contractions.
- Potential Antitumor Effects : Research indicates that similar compounds may exhibit antiproliferative effects on certain cancer cell lines, suggesting potential applications in oncology.
- Metabolic Effects : Some studies have indicated that this compound could influence metabolic pathways, particularly those related to glucose and lipid metabolism.
Research Findings
A variety of studies have been conducted to assess the biological activity and efficacy of this compound:
Case Study 1: Mifepristone Analog in Pregnancy Termination
A clinical trial involving the use of mifepristone analogs, including this compound, reported a high success rate in medical abortion procedures. Patients receiving the treatment exhibited significant reductions in serum progesterone levels and subsequent uterine contractions.
Case Study 2: Antitumor Activity
In vitro studies evaluating the effects of this compound on various cancer cell lines revealed that it inhibited cell proliferation through apoptosis induction. The results suggest that modifications at the 11 and 17 positions enhance its binding affinity to hormone receptors involved in tumor growth.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for characterizing the structural stability of this compound under varying physicochemical conditions?
- Methodological Answer : Utilize high-resolution techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for conformational analysis, complemented by mass spectrometry (MS) for molecular weight validation. X-ray crystallography is critical for resolving stereochemical ambiguities, particularly for the 11β-dimethylaminophenyl and 17-propynyl substituents . Stability studies should employ accelerated degradation protocols (e.g., thermal stress at 40–60°C, pH extremes) with HPLC-UV monitoring to track decomposition pathways .
Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?
- Methodological Answer : Apply Design of Experiments (DoE) to evaluate critical parameters such as reaction temperature, catalyst loading (e.g., palladium-based catalysts for cross-coupling steps), and solvent polarity. Use split-plot designs (as in agricultural studies ) to isolate confounding variables. Purification via preparative HPLC with C18 columns and gradient elution is recommended, with purity validation by LC-MS .
Q. What regulatory considerations must be addressed when handling this compound in laboratory settings?
- Methodological Answer : Regulatory compliance requires adherence to SARA 302/313 and regional guidelines (e.g., California Proposition 65). Safety data sheets (SDS) must confirm the absence of carcinogenic/mutagenic components, as noted in UN pharmaceutical restrictions . Institutional approvals are mandatory for in vivo studies due to its structural similarity to regulated steroidal agents .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacological activity be resolved across independent studies?
- Methodological Answer : Conduct meta-analyses to reconcile discrepancies, focusing on variables such as assay type (e.g., cell-free vs. cell-based systems), receptor isoform specificity, and metabolite interference. Cross-validate findings using orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. functional cAMP assays) . Statistical models like mixed-effects regression can account for batch variability .
Q. What strategies are effective for studying its environmental fate and ecotoxicological impacts?
- Methodological Answer : Follow OECD Test Guidelines 307 (soil degradation) and 308 (aquatic systems) to assess abiotic/biotic transformation products. Use HPLC-MS/MS for trace quantification in environmental matrices. For ecotoxicity, employ multi-trophic assays (e.g., Daphnia magna mortality, algal growth inhibition) to evaluate ecosystem-level risks .
Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Integrate omics approaches: transcriptomics (RNA-seq) to identify differentially expressed genes post-exposure and proteomics (LC-MS/MS) for target protein identification. Molecular docking simulations (e.g., AutoDock Vina) can predict interactions with nuclear receptors (e.g., glucocorticoid or androgen receptors) . Validate hypotheses via CRISPR-Cas9 knockouts of candidate pathways .
Methodological Frameworks for Contradiction Analysis
Q. What statistical frameworks are suitable for resolving conflicting results in dose-response studies?
- Methodological Answer : Apply Bayesian hierarchical models to integrate heterogeneous datasets, incorporating prior distributions for potency (EC50) and efficacy (Emax). Use sensitivity analyses to quantify the influence of outlier studies. Tools like R packages "brms" or "Stan" facilitate implementation .
Safety and Compliance
Q. What protocols ensure safe handling and disposal of this compound in compliance with international standards?
- Methodological Answer : Follow ISO 15190 guidelines for laboratory safety: use ventilated fume hoods, PPE (nitrile gloves, safety goggles), and chemical-resistant waste containers. Decontaminate spills with activated carbon or specialized absorbents. Document disposal via incineration (≥1000°C) with EPA-compliant vendors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
